4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

Description

BenchChem offers high-quality 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-chloropyridin-3-yl)-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c1-12-10-14-6-4-8(15-10)7-3-2-5-13-9(7)11/h2-6H,1H3,(H,12,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPRHXGPRWSLRNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40582976 |

Source

|

| Record name | 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870221-22-0 |

Source

|

| Record name | 4-(2-Chloropyridin-3-yl)-N-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40582976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, a key heterocyclic amine intermediate in pharmaceutical synthesis. Aimed at researchers, analytical scientists, and drug development professionals, this document moves beyond a simple listing of techniques. It delves into the strategic integration of modern analytical methods, emphasizing the causality behind experimental choices and the establishment of self-validating protocols. We will explore the synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Vibrational Spectroscopy (FTIR) to achieve unambiguous structural confirmation. Each section details not only the "how" but the "why," providing field-proven insights to navigate potential analytical challenges and ensure the highest degree of scientific integrity.

Introduction: The Analytical Challenge

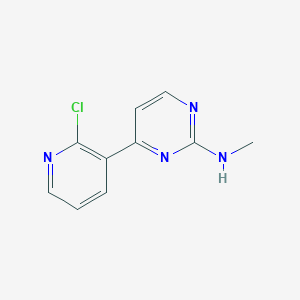

The target molecule, 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, presents a classic yet nuanced challenge in structural characterization. As a molecule comprising two distinct nitrogen-containing heterocyclic rings—a pyridine and a pyrimidine—linked by a C-C bond, its structure (Figure 1) contains multiple potential sites for isomerism. The precise placement of the chloro, methylamino, and pyridinyl substituents is critical to its function as a synthetic precursor. An error in structural assignment can have profound consequences on the efficacy and safety of a final active pharmaceutical ingredient (API).

Therefore, a robust, multi-technique approach is not merely recommended; it is essential for unequivocal confirmation. This guide outlines an integrated workflow designed to systematically deconstruct and then reconstruct the molecular identity, ensuring that each piece of analytical data corroborates the others in a self-validating loop.

Figure 1: Chemical Structure of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [style=solid];

// Define atom nodes

N1 [label="N"];

C2 [label="C"];

N3 [label="N"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

N_Me [label="N"];

C_Me [label="C"];

H_Me [label="H3"];

H_N [label="H"];

H5 [label="H"];

H6 [label="H"];

C_pyridyl [label="C"];

C_Cl [label="C"];

Cl [label="Cl"];

C_p4 [label="C"];

C_p5 [label="C"];

C_p6 [label="C"];

N_p [label="N"];

H_p4 [label="H"];

H_p5 [label="H"];

H_p6 [label="H"];

// Position nodes

N1 [pos="0,1!"];

C2 [pos="-0.87,-0.5!"];

N3 [pos="0,-2!"];

C4 [pos="1.73,-2!"];

C5 [pos="2.6, -0.5!"];

C6 [pos="1.73,1!"];

N_Me [pos="-2.6,-0.5!"];

C_Me [pos="-3.47,-2!"];

H_Me [pos="-4.33,-2!"];

H_N [pos="-3.47,0.5!"];

H5 [pos="3.47,-0.5!"];

H6 [pos="2.6,1.5!"];

C_pyridyl [pos="3.46,-3!"];

C_Cl [pos="4.33,-2!"];

Cl [pos="5.19,-2.5!"];

C_p4 [pos="5.19,-3.5!"];

C_p5 [pos="4.33,-4.5!"];

C_p6 [pos="3.46,-4!"];

N_p [pos="2.6,-3.5!"];

H_p4 [pos="6.06,-3.5!"];

H_p5 [pos="4.33,-5.5!"];

H_p6 [pos="2.6,-4.5!"];

// Draw bonds

N1 -- C2;

C2 -- N3;

N3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- N1;

C2 -- N_Me;

N_Me -- C_Me;

C_Me -- H_Me;

N_Me -- H_N;

C5 -- H5;

C6 -- H6;

C4 -- C_pyridyl;

C_pyridyl -- C_Cl;

C_Cl -- Cl;

C_Cl -- C_p4;

C_p4 -- C_p5;

C_p5 -- C_p6;

C_p6 -- N_p;

N_p -- C_pyridyl;

C_p4 -- H_p4;

C_p5 -- H_p5;

C_p6 -- H_p6;

}

Plausible fragmentation pathways for the target molecule in MS/MS.

Protocol: Collision-Induced Dissociation (CID)

-

Instrumentation: Use a triple quadrupole or Q-TOF mass spectrometer.

-

Method:

-

Select the [M+H]⁺ ion (m/z 221.06) in the first quadrupole (Q1).

-

Introduce a collision gas (e.g., Argon) into the second quadrupole (Q2) to induce fragmentation.

-

Scan the resulting fragment ions in the third quadrupole (Q3).

-

Analysis: Correlate the observed fragment masses with the predicted losses from the proposed structure. Key expected fragments include those corresponding to the loss of the methylamine group, the chloropyridinyl moiety, or the chlorine atom.

Definitive Connectivity: NMR Spectroscopy

NMR is the cornerstone of structure elucidation, providing unambiguous information about the chemical environment and connectivity of each atom in the molecule.

1D NMR (¹H and ¹³C)

Causality: One-dimensional NMR spectra provide a census of the hydrogen and carbon atoms in the molecule. The chemical shift (δ) of each peak indicates the electronic environment of the nucleus, while the integration (for ¹H) reveals the relative number of protons. Splitting patterns (multiplicity) in the ¹H spectrum reveal adjacent proton neighbors.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and reveal exchangeable protons (like N-H).

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment is also highly recommended to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

(Note: These are predicted values based on analogous structures. Actual values may vary.)

Atom Type Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Notes Pyridine-H ~8.5 (dd) ~150 Aromatic proton adjacent to N and C-Cl. Pyridine-H ~8.0 (dd) ~140 Aromatic proton. Pyridine-H ~7.5 (dd) ~125 Aromatic proton. Pyrimidine-H ~8.4 (d) ~158 Aromatic proton on the pyrimidine ring. Pyrimidine-H ~7.2 (d) ~110 Aromatic proton on the pyrimidine ring. N-H ~7.0 (q) - Exchangeable proton, coupling to Me. N-CH₃ ~3.0 (d) ~28 Methyl group coupled to N-H. C-Cl (Pyridine) - ~152 Carbon bearing the chlorine atom. C-N (Pyrimidine) - ~162 Carbon attached to the methylamino group.

2D NMR (COSY, HSQC, HMBC)

Causality: While 1D NMR gives us the pieces of the puzzle, 2D NMR shows us how they fit together. These experiments reveal through-bond and through-space correlations between nuclei, allowing for the definitive assignment of the entire molecular skeleton.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing out the proton networks within the pyridine and pyrimidine rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to. This allows for the unambiguous assignment of carbon resonances.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to connecting the different fragments, for example, showing a correlation from a pyrimidine proton to the pyridinyl carbon at the point of attachment, or from the N-CH₃ protons to the C2 carbon of the pyrimidine ring.

Key HMBC Correlations for Structural Confirmation:

-

Correlation between the N-CH₃ protons (~3.0 ppm) and the C2 carbon of the pyrimidine ring (~162 ppm).

-

Correlation between the pyrimidine H5 proton (~7.2 ppm) and the C3' carbon of the pyridine ring (the point of attachment).

-

Correlations between the pyridine protons and the carbons within that ring, confirming their relative positions.

Functional Group Verification: FTIR Spectroscopy

Causality: Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups by identifying their characteristic vibrational frequencies. It serves as an excellent complementary technique to NMR and MS.

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Characteristic Peaks:

Wavenumber (cm⁻¹) Vibration Type Functional Group ~3350-3250 N-H Stretch Secondary Amine ~3100-3000 C-H Stretch Aromatic ~2950-2850 C-H Stretch Aliphatic (Methyl) ~1620-1580 C=N & C=C Stretch Pyridine & Pyrimidine Rings ~1550-1500 N-H Bend Secondary Amine ~800-700 C-Cl Stretch Aryl Halide

The presence of a sharp N-H stretch and characteristic aromatic ring vibrations would provide strong corroborating evidence for the proposed structure.

Conclusion: Synthesizing the Data for Unambiguous Proof

The structural elucidation of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine is achieved not by a single "magic bullet" technique, but by the logical synthesis of orthogonal data. HRMS establishes the elemental formula. MS/MS provides the primary fragments. FTIR confirms the expected functional groups. ¹H and ¹³C NMR provide a census of the atoms and their local environments. Finally, 2D NMR, particularly HMBC, acts as the definitive architect, connecting every atom through a network of correlations to build an unambiguous and self-validated final structure. This integrated approach ensures the highest level of scientific rigor, which is paramount in the development of pharmaceutical intermediates.

References

-

[1]Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-148.

-

[2]Jhu, S.-C., Wang, J.-Y., Wang, H.-T., & Chen, S.-F. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 724-736.

-

[3]Knize, M. G., & Felton, J. S. (2005). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography B, 827(1), 1-13.

-

[4]Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia, 37(4), 869-880.

-

[5]PubChem. (n.d.). 2-Chloro-N-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

[6]U.S. Patent No. US6399781B1. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

-

[7]Singh, P., & Kaur, K. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Medicinal Chemistry, 5(9), 425-432. [Link]

Sources

- 1. Analysis of heterocyclic aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. "Analysis of heterocyclic aromatic amines using selective extraction by" by Shih-Ci Jhu, Jing-Ying Wang et al. [jfda-online.com]

- 4. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ajol.info [ajol.info]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine: Synthesis, Properties, and Therapeutic Potential

Introduction: The Prominence of the Aminopyrimidine Scaffold

The aminopyrimidine core is a foundational heterocyclic structure in medicinal chemistry, widely recognized as a "privileged scaffold" for its remarkable ability to engage a diverse array of biological targets with high affinity.[1] This guide provides a comprehensive technical overview of a specific aminopyrimidine derivative, 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine . We will explore its chemical identity, a robust synthetic strategy for its preparation, its physicochemical properties, and its significant, albeit largely untapped, potential in the realm of drug discovery and development. The fusion of a pyrimidine and a pyridine ring, both prominent in numerous FDA-approved drugs, suggests a rich pharmacological landscape for this molecule, particularly in oncology and immunology.[2][3]

Compound Identification and Physicochemical Profile

A precise understanding of a compound's identity and physical characteristics is paramount for any research and development endeavor.

| Identifier | Value | Source |

| IUPAC Name | 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine | N/A |

| CAS Number | 870221-22-0 | , [4] |

| Molecular Formula | C₁₀H₉ClN₄ | [4] |

| Molecular Weight | 220.66 g/mol | [4] |

| Appearance | Solid (predicted) | N/A |

| Purity (Typical) | ≥95% | [4] |

Strategic Synthesis: A Palladium-Catalyzed Approach

The construction of the biaryl linkage between the pyrimidine and pyridine rings is the key challenge in the synthesis of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine. The Suzuki-Miyaura cross-coupling reaction stands out as the most efficient and versatile method for this transformation, celebrated for its tolerance of a wide range of functional groups and generally high yields.[5]

The proposed synthetic pathway involves the palladium-catalyzed coupling of two key intermediates: 4-chloro-N-methyl-2-pyrimidinamine and (2-chloropyridin-3-yl)boronic acid .

Synthetic Workflow Diagram

Sources

A Technical Guide to the Mechanistic Elucidation of Novel Kinase Inhibitors: A Case Study

Disclaimer: The compound "4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine" is not a widely recognized therapeutic agent with a well-documented mechanism of action in publicly available scientific literature. This guide utilizes this chemical structure as a representative case study to illustrate the rigorous, multi-faceted process of elucidating the mechanism of action for a novel, hypothetical kinase inhibitor, hereafter referred to as CPMP . The experimental data and specific target assignations are illustrative.

Abstract

The development of targeted therapies, particularly small molecule kinase inhibitors, requires a profound understanding of their mechanism of action (MoA). This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies used to characterize a novel kinase inhibitor. Using the hypothetical compound 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine (CPMP), we present a logical, field-proven workflow. This guide details the progression from initial biochemical characterization of target engagement and selectivity to the validation of cellular activity and downstream pathway modulation. We provide authoritative, step-by-step protocols for key assays, including a LanthaScreen™ Eu Kinase Binding Assay and a Western Blot for phospho-protein analysis, to create a self-validating system of inquiry. The objective is to equip researchers with the scientific rationale and practical frameworks necessary to rigorously define the MoA of novel chemical entities, ensuring both technical accuracy and strategic insight in early-stage drug discovery.

Introduction: The Rationale for Mechanistic Analysis

The structural motif of CPMP, featuring linked pyridine and pyrimidine rings, is a privileged scaffold found in numerous ATP-competitive kinase inhibitors.[1][2][3] Kinases are a large family of enzymes that play critical roles in cellular signaling by catalyzing the phosphorylation of specific substrates.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4][5][6]

The Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer and glioblastoma.[6][7] Its activation triggers multiple downstream signaling cascades, such as the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which drive cell proliferation, survival, and metastasis.[5][7][8] Therefore, inhibiting EGFR autophosphorylation is a validated strategy for cancer therapy.[9]

This guide will proceed under the hypothesis that CPMP is a novel inhibitor of EGFR. This illustrative case study will demonstrate the essential workflow to:

-

Quantify the biochemical affinity and selectivity of the compound for its primary target.

-

Confirm target engagement and inhibition within a cellular context.

-

Elucidate the impact on downstream signaling pathways.

This systematic approach is critical. A compound that shows high potency in a biochemical assay may fail in a cellular context due to poor permeability or off-target effects.[10] Therefore, a multi-level validation workflow is not merely procedural; it is the foundational logic of translational drug discovery.

Elucidating the Molecular Mechanism of Action

Primary Target Engagement: Biochemical Characterization

The first principle in MoA studies is to confirm direct physical binding between the compound and its putative target protein. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as the LanthaScreen™ Eu Kinase Binding Assay, are robust, high-throughput methods for this purpose.[11][12] This assay format measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding pocket by the test compound.[11][13] A decrease in the FRET signal indicates competitive binding.[11]

The causality behind this choice of assay is its directness; it measures binding, not just enzymatic inhibition, making it less susceptible to artifacts that can affect activity assays.[11][13] It can also detect inhibitors that are not strictly ATP-competitive.[13]

Illustrative Data: The potency of CPMP was assessed against EGFR and a panel of related kinases to determine its selectivity profile.

| Kinase Target | IC50 (nM) for CPMP | Description |

| EGFR (WT) | 15.2 | Primary Target |

| HER2 (ERBB2) | 350.8 | Related Receptor Tyrosine Kinase |

| SRC | > 10,000 | Non-Receptor Tyrosine Kinase |

| MEK1 | > 10,000 | Downstream Ser/Thr Kinase |

Table 1: Illustrative biochemical selectivity profile of CPMP. Data are representative of results from a TR-FRET binding assay. A lower IC50 value indicates higher potency.

The data clearly suggest that CPMP is a potent and selective inhibitor of wild-type EGFR at the biochemical level. The >20-fold selectivity over the closely related HER2 kinase and lack of activity against unrelated kinases like SRC and MEK1 are indicative of a favorable selectivity profile.

Cellular Target Inhibition and Downstream Signaling

Confirmation of biochemical activity must be followed by validation in a physiological context.[10] The central question is whether the compound can enter the cell and inhibit the target's activity, leading to a measurable downstream effect. For EGFR, activation is characterized by ligand-induced autophosphorylation of specific tyrosine residues in its C-terminal tail.[4][9] This phosphorylation creates docking sites for adaptor proteins that initiate downstream signaling cascades.[4][7]

Western blotting is the gold-standard technique to measure the phosphorylation status of a target protein.[9][14] By treating cancer cells that overexpress EGFR (e.g., A431 cells) with EGF to stimulate receptor activation, we can directly measure the ability of CPMP to block this event. The experimental design is self-validating: a decrease in the phosphorylated EGFR (p-EGFR) signal, normalized to the total amount of EGFR protein, provides direct evidence of target inhibition in a cellular environment.[14]

The diagram below illustrates the EGFR signaling pathway and the specific point of inhibition for a TKI like CPMP.

Figure 1: Simplified EGFR signaling pathway. CPMP acts by inhibiting the ATP-binding site, preventing receptor autophosphorylation and blocking downstream pro-survival signals.

Experimental Protocols for Mechanistic Validation

Authoritative and reproducible protocols are the bedrock of trustworthy science. The following sections provide detailed, step-by-step methodologies for the key experiments described.

Protocol: In Vitro Target Engagement (LanthaScreen™ Eu Kinase Binding Assay)

This protocol is adapted from standard methodologies for determining inhibitor potency against a purified kinase.[11][12][15]

Objective: To determine the IC50 value of CPMP against EGFR.

Materials:

-

Recombinant His-tagged EGFR kinase (Thermo Fisher Scientific)

-

LanthaScreen™ Eu-anti-His Antibody (Thermo Fisher Scientific, PV5596)

-

Kinase Tracer 236 (Thermo Fisher Scientific, PV5592)

-

5X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test Compound (CPMP) dissolved in 100% DMSO

-

384-well, low-volume, non-binding surface microplate

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer by diluting the 5X stock with distilled water.

-

Prepare a 12-point, 4-fold serial dilution of CPMP in 100% DMSO, starting at a 100X final concentration (e.g., 1 mM for a 10 µM top concentration).

-

Prepare a 4X Tracer solution (e.g., 400 nM) in 1X Kinase Buffer.

-

Prepare a 2X Kinase/Antibody solution (e.g., 10 nM EGFR / 4 nM Eu-anti-His Ab) in 1X Kinase Buffer.

-

-

Assay Assembly (12 µL final volume):

-

Add 3 µL of 4X Test Compound dilutions or DMSO (for 0% and 100% inhibition controls) to the assay plate.

-

Add 6 µL of the 2X Kinase/Antibody mixture to all wells. Mix gently.

-

Add 3 µL of the 4X Tracer solution to all wells except the 100% inhibition (no tracer) controls. Add 3 µL of 1X Kinase Buffer to these controls.

-

-

Incubation and Reading:

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm (excitation at 340 nm).

-

-

Data Analysis:

-

Calculate the Emission Ratio (665 nm / 615 nm) for each well.

-

Normalize the data using the 0% and 100% inhibition controls.

-

Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol: Cellular Target Inhibition (Western Blot for p-EGFR)

This protocol details the steps to assess the inhibition of EGF-stimulated EGFR phosphorylation in A431 cells.[9][14]

Objective: To determine the effect of CPMP on EGFR phosphorylation at a key tyrosine residue (e.g., Tyr1173) in a cellular context.

Materials:

-

A431 (human epidermoid carcinoma) cell line

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant human EGF

-

CPMP dissolved in DMSO

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary Antibodies: Rabbit anti-p-EGFR (Tyr1173) and Rabbit anti-total EGFR.[16]

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

BCA Protein Assay Kit

-

SDS-PAGE gels, PVDF membrane, and Western blot equipment

-

ECL Chemiluminescent Substrate

Procedure:

-

Cell Culture and Treatment:

-

Plate A431 cells and grow to 80-90% confluency.

-

Serum-starve the cells for 18-24 hours in serum-free DMEM to reduce basal EGFR activity.

-

Pre-treat cells with various concentrations of CPMP (e.g., 0, 10 nM, 50 nM, 200 nM, 1 µM) or vehicle (DMSO) for 2 hours.

-

Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C. A non-stimulated control should be included.

-

-

Lysate Preparation:

-

Immediately wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold Lysis Buffer containing inhibitors. Scrape and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.[14]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Note: BSA is preferred over milk for phospho-protein detection to reduce background.

-

Incubate the membrane with the primary anti-p-EGFR antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

-

-

Reprobing for Total EGFR (Loading Control):

-

Strip the membrane using a mild stripping buffer.

-

Re-block and probe with the primary anti-total EGFR antibody.

-

Repeat the detection steps. This ensures that any change in the p-EGFR signal is due to inhibition, not changes in total protein levels.

-

-

Data Analysis:

-

Perform densitometry analysis to quantify the band intensity for p-EGFR and total EGFR for each sample.

-

Normalize the p-EGFR signal to the total EGFR signal to control for loading variations.

-

The diagram below outlines this integrated experimental workflow, demonstrating the logical progression from biochemical screening to cellular validation.

Figure 2: Integrated workflow for elucidating the mechanism of action, from in vitro potency to cellular target inhibition.

Conclusion and Future Directions

This guide outlines a foundational, two-part workflow for the mechanistic characterization of a novel kinase inhibitor, using the hypothetical compound CPMP as an exemplar. The progression from quantitative biochemical binding assays to the direct measurement of target phosphorylation in a cellular context provides a robust, self-validating framework. The illustrative data suggest that CPMP is a potent and selective inhibitor of EGFR that successfully engages its target in cells, leading to the inhibition of ligand-induced autophosphorylation.

This foundational understanding is the critical first step. Future research would logically progress to:

-

Kinetic Studies: Determining if the inhibitor is reversible or irreversible and measuring its on/off rates.

-

Cell Viability Assays: Assessing the functional consequence of EGFR inhibition on cancer cell proliferation and survival (e.g., using BaF3 cell proliferation assays).[10]

-

Downstream Pathway Analysis: Probing the phosphorylation status of key downstream nodes like AKT and ERK to confirm the blockade of signaling cascades.

-

Off-Target Profiling: Screening against a broad panel of kinases to identify potential off-targets that could lead to toxicity or polypharmacology.[17]

By following a systematic and rigorously validated approach, drug discovery teams can build a comprehensive and trustworthy profile of a compound's mechanism of action, enabling informed decisions for further preclinical and clinical development.

References

-

Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor (EGFR) Signaling in Cancer. Cancers, 9(5), 52. [Link]

-

Sabbah, D. A., Hajjo, R., & Sweidan, K. (2020). Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? Oncology Reports, 44(4), 1167-1184. [Link]

-

Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3-20. [Link]

-

Yarden, Y., & Sliwkowski, M. X. (2001). Untangling the ErbB signalling network. Nature Reviews Molecular Cell Biology, 2(2), 127-137. [Link]

-

Ono, M., & Kuwano, M. (2006). Molecular mechanisms of epidermal growth factor receptor (EGFR) activation and response to gefitinib and other EGFR-targeting drugs. Clinical Cancer Research, 12(24), 7242-7251. [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. [Link]

-

Gangjee, A., et al. (2018). Pharmacology and in vivo efficacy of pyridine-pyrimidine amides that inhibit microtubule polymerization. European Journal of Medicinal Chemistry, 147, 291-303. [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. [Link]

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

-

Fusi, F., et al. (2020). Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents. Molecules, 25(11), 2655. [Link]

-

Koshinaka, K., et al. (1988). Novel antiallergic agents. Part I: Synthesis and pharmacology of pyrimidine amide derivatives. Chemical & Pharmaceutical Bulletin, 36(8), 2946-2953. [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-205. [Link]

-

Grünwald, V., & Hidalgo, M. (2003). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Journal of the National Cancer Institute, 95(12), 851-860. [Link]

-

Kumar, D., & Kumar, N. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(10), 1258. [Link]

Sources

- 1. Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Biologically Active Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects | MDPI [mdpi.com]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - SG [thermofisher.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 17. reactionbiology.com [reactionbiology.com]

"4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine" physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, a heterocyclic compound featuring substituted pyridine and pyrimidine rings, represents a class of molecules with significant potential in medicinal chemistry and drug discovery. Its structural complexity, incorporating a halogenated pyridine moiety linked to an N-methylated aminopyrimidine, suggests a diverse range of possible biological activities. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, including anticancer and antimicrobial agents, while the 2-chloropyridine group can serve as a key site for further chemical modification and structure-activity relationship (SAR) studies.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, a plausible synthetic route for its preparation, and standard protocols for its characterization. Given the limited availability of direct experimental data for this specific molecule, this guide integrates information from chemical databases and extrapolates from the known chemistry of its constituent substructures to provide a robust resource for researchers.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and biological activity. Below is a summary of the key identifiers and predicted properties for 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine.

| Property | Value | Source |

| IUPAC Name | 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine | N/A |

| CAS Number | 870221-22-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉ClN₄ | [2][3] |

| Molecular Weight | 220.66 g/mol | [2] |

| Appearance | Predicted: Off-white to pale yellow solid | Inferred from related compounds |

| Melting Point | Predicted: 150-170 °C | Inferred from related compounds |

| Boiling Point | Predicted: > 300 °C (decomposes) | Inferred from related compounds |

| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from related compounds |

| pKa | Predicted: 4.0-5.0 (pyridinium ion) | Inferred from related compounds |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A potential synthetic route could involve a Suzuki or Stille coupling reaction between a boronic acid or stannane derivative of the pyridine ring and a halogenated pyrimidine precursor. The N-methylamino group can be introduced either before or after the coupling step. A likely precursor for the pyrimidine moiety is 2-amino-4-chloropyrimidine, which can be N-methylated and then coupled with a suitable pyridine derivative.

Caption: Proposed synthetic pathway for 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine.

Causality Behind Experimental Choices:

-

Choice of Precursors: 2-Amino-4-chloropyrimidine is a commercially available and reactive starting material. The chloro substituent at the 4-position is susceptible to nucleophilic substitution and cross-coupling reactions. 2-Chloro-3-aminopyridine is also a readily accessible precursor for the pyridine fragment.

-

Methylation Strategy: The N-methylation of 2-amino-4-chloropyrimidine is a standard transformation. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the amino group, facilitating efficient methylation with an electrophile such as methyl iodide (MeI).

-

Functionalization of the Pyridine Ring: A Sandmeyer reaction on 2-chloro-3-aminopyridine provides a reliable method to introduce a bromine atom at the 3-position, which is then readily converted to a boronic acid derivative necessary for the Suzuki coupling.

-

Cross-Coupling Reaction: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds between aromatic rings. It is tolerant of a wide range of functional groups and typically proceeds with high yields under mild conditions, making it an ideal choice for the final coupling step.

Experimental Protocols

Hypothetical Synthesis of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

Step 1: Synthesis of 4-chloro-N-methyl-2-pyrimidinamine

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon), add 2-amino-4-chloropyrimidine (1.0 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2-Chloro-3-pyridinylboronic acid

-

Synthesize 3-bromo-2-chloropyridine from 2-chloro-3-aminopyridine via a Sandmeyer reaction as a precursor.

-

To a solution of 3-bromo-2-chloropyridine (1.0 eq.) in a suitable solvent (e.g., dioxane), add bis(pinacolato)diboron (1.1 eq.), potassium acetate (3.0 eq.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.).

-

Degas the mixture and heat it under an inert atmosphere at 80-100 °C for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture, dilute it with a solvent like ethyl acetate, and wash with water.

-

The resulting pinacol boronate ester can often be used directly in the next step or hydrolyzed to the boronic acid if necessary.

Step 3: Suzuki Coupling to Yield the Final Product

-

In a reaction vessel, combine 4-chloro-N-methyl-2-pyrimidinamine (1.0 eq.), 2-chloro-3-pyridinylboronic acid pinacol ester (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0 eq.).

-

Add a mixture of solvents such as dioxane and water.

-

Degas the mixture and heat it to reflux under an inert atmosphere until the starting materials are consumed (as monitored by TLC).

-

Cool the reaction mixture and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Characterization Workflow

A thorough characterization is essential to confirm the identity and purity of the synthesized 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine.

Sources

An In-depth Technical Guide to the Predicted Biological Activity of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the predicted biological activities, potential mechanisms of action, and proposed experimental validation for the novel compound 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine.

Introduction

The confluence of pyridine and pyrimidine scaffolds in a single molecular entity has given rise to a plethora of biologically active compounds, most notably in the realm of kinase inhibition. The title compound, 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, represents a novel chemical entity for which, to our knowledge, no direct biological data has been published. However, a detailed analysis of its structural components—a 2-chloropyridine moiety and an N-methyl-2-pyrimidinamine core—provides a strong basis for predicting its biological activities and guiding its experimental investigation. The pyrimidine scaffold is a cornerstone in medicinal chemistry, known for a wide array of therapeutic applications including anticancer, antimicrobial, and anti-inflammatory roles[1][2]. This guide synthesizes information from related chemical structures to build a robust hypothesis for the biological potential of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine, with a primary focus on its promise as a kinase inhibitor.

Predicted Biological Activity and Mechanism of Action

The pyridinyl-pyrimidinamine framework is a well-established pharmacophore in the design of kinase inhibitors[3][4]. The archetypal example is Imatinib, a potent Bcr-Abl tyrosine kinase inhibitor. The general structure of these inhibitors allows for the pyridine and pyrimidine rings to anchor the molecule within the ATP-binding pocket of the target kinase, while substituents on these rings modulate potency and selectivity.

Based on this precedent, it is hypothesized that 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine will function as a kinase inhibitor . The nitrogen atoms of the pyrimidine and pyridine rings are predicted to form hydrogen bonds with the hinge region of the kinase's ATP-binding site. The N-methyl group may contribute to steric and electronic interactions within the pocket, and the 2-chloropyridine moiety offers a site for either further derivatization or specific interactions with the protein.

Hypothesized Signaling Pathway Inhibition:

Caption: Hypothesized inhibition of RTK or PI3K signaling pathways.

Given the structural similarities to known inhibitors, potential targets for 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine could include Receptor Tyrosine Kinases (RTKs) or downstream kinases such as those in the PI3K/Akt/mTOR pathway[5].

Beyond oncology, pyrimidine derivatives have demonstrated a broad range of biological effects, including antimicrobial and anti-inflammatory activities[1][6][7]. The 2-chloropyridine component is a known precursor for fungicides and insecticides[8][9]. Therefore, secondary investigations into these alternative biological activities may also be warranted.

Proposed Experimental Validation

A systematic approach is necessary to synthesize, characterize, and validate the biological activity of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine.

Synthesis and Characterization

A plausible synthetic route would involve a Suzuki or Stille coupling reaction between a suitable boronic acid or stannane derivative of N-methyl-2-pyrimidinamine and 2-chloro-3-halopyridine, or a similar cross-coupling strategy. The final product should be purified by chromatography and its structure confirmed by NMR, mass spectrometry, and elemental analysis.

Proposed Synthetic Workflow:

Caption: A potential synthetic workflow for the target compound.

In Vitro Kinase Inhibition Assays

The initial screening of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine should involve a broad panel of kinases to identify potential targets.

Step-by-Step Protocol for a Kinase Panel Screen:

-

Compound Preparation: Dissolve the synthesized compound in DMSO to create a stock solution of known concentration.

-

Assay Plate Preparation: In a multi-well plate, add the kinase, a suitable substrate, and ATP.

-

Compound Addition: Add the test compound at various concentrations to the wells. Include positive and negative controls.

-

Incubation: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Table 1: Hypothetical Kinase Inhibition Profile

| Kinase Target | Predicted IC50 (nM) | Rationale |

| EGFR | 50 - 200 | Common target for pyridinyl-pyrimidines. |

| VEGFR2 | 100 - 500 | Often co-inhibited with EGFR. |

| PI3Kα | 200 - 1000 | Structural alerts for PI3K inhibition.[5] |

| Abl | >1000 | May show selectivity against certain kinases. |

Cell-Based Assays for Anticancer Activity

If the compound shows promising activity in kinase assays, the next step is to evaluate its effect on cancer cell lines.

Step-by-Step Protocol for a Cell Proliferation Assay (MTT Assay):

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF7 breast cancer) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with increasing concentrations of the compound for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Live cells will convert MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Secondary Biological Assays

Based on the broad activity of related compounds, antimicrobial and anti-inflammatory assays could also be performed.

Table 2: Proposed Secondary Biological Assays

| Assay Type | Experimental Model | Measured Endpoint | Rationale |

| Antibacterial | Broth microdilution with S. aureus and E. coli | Minimum Inhibitory Concentration (MIC) | 2-aminopyrimidine derivatives show antimicrobial activity.[10] |

| Anti-inflammatory | LPS-stimulated macrophages | Nitric oxide (NO) production (Griess assay) | Pyrimidine derivatives can have anti-inflammatory effects.[6] |

Summary and Future Directions

While "4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine" is a novel compound with no existing biological data, its structural components strongly suggest a potential role as a kinase inhibitor. The proposed experimental workflow provides a clear path for its synthesis and biological evaluation. Initial in vitro kinase and cell-based proliferation assays will be crucial in determining its primary mechanism of action and therapeutic potential. The 2-chloro substituent on the pyridine ring provides a handle for further chemical modification, allowing for the generation of analogues with improved potency, selectivity, and pharmacokinetic properties. Future structure-activity relationship (SAR) studies could explore the impact of replacing the chlorine atom with other functional groups to optimize the compound's biological profile.

References

-

Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

2-Amino-4-methylpyrimidine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

2-Chloropyridine. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

-

2-Chloropyridine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

N-methylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. (2014). PubMed. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. (2017). PubMed. Retrieved January 17, 2026, from [Link]

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [(18)F]6-(2-Fluoropropyl). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. Retrieved January 17, 2026, from [Link]

-

Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (n.d.). Retrieved January 17, 2026, from [Link]

-

Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (n.d.). World Journal of Advanced Research and Reviews. Retrieved January 17, 2026, from [Link]

-

Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase. (n.d.). Retrieved January 17, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. wjarr.com [wjarr.com]

- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure-based optimization of pyrazolo-pyrimidine and -pyridine inhibitors of PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 9. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unmasking the Molecular Targets of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine: A Technical Guide to Target Identification

Introduction: The "What" and "Why" of a Novel Bioactive Compound

In the landscape of drug discovery and chemical biology, the emergence of novel small molecules with potential therapeutic activity is a constant. A prime example is the compound 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine . While its chemical structure is defined, its biological mechanism of action remains a "black box." Identifying the specific molecular targets with which this compound interacts is a critical step in translating a promising chemical entity into a validated therapeutic lead or a powerful research tool. This guide provides a comprehensive, in-depth technical framework for the systematic identification of the molecular targets of this, and other, novel bioactive small molecules. Our approach is a multi-pronged strategy, beginning with a robust in silico predictive phase, followed by rigorous experimental validation.

Part 1: In Silico Target Prediction - Charting the Course

Before embarking on resource-intensive wet-lab experiments, computational methods offer a powerful and cost-effective means to generate initial hypotheses about the potential targets of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine. This "in silico" phase leverages the principle that a compound's biological activity is intrinsically linked to its chemical structure.

Ligand-Based Approaches: Guilt by Association

The most direct computational strategy for novel compounds is to compare their structure to vast databases of molecules with known biological targets. The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets.

Methodology: Similarity and Substructure Searching

-

Database Selection: Utilize comprehensive, publicly accessible databases such as ChEMBL , PubChem , and DrugBank .[1][2][3][4][5][6][7][8] These repositories contain a wealth of information on the bioactivity of millions of compounds.

-

Query Input: The chemical structure of "4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine" is used as the query. This can be inputted as a SMILES string or by drawing the structure.

-

Search Algorithms: Employ 2D and 3D similarity search algorithms. 2D methods, such as those based on molecular fingerprints (e.g., ECFP4), are rapid and effective at identifying compounds with similar topological features.[9] 3D methods, which consider the spatial arrangement of atoms, can provide more nuanced insights into potential pharmacophores.

-

Analysis of Results: The output will be a ranked list of known bioactive compounds with varying degrees of similarity to our query molecule. The known targets of these "neighboring" compounds become our primary list of potential targets. For instance, a search might reveal similarities to known kinase inhibitors or GPCR modulators.

Experimental Workflow: In Silico Target Prediction

Sources

- 1. DrugBank - Wikipedia [en.wikipedia.org]

- 2. DrugBank: a knowledgebase for drugs, drug actions and drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ChEMBL - ChEMBL [ebi.ac.uk]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. ChEMBL: a large-scale bioactivity database for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DrugBank - Database Commons [ngdc.cncb.ac.cn]

- 7. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 8. youtube.com [youtube.com]

- 9. pubs.acs.org [pubs.acs.org]

"4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine" literature review

An In-Depth Technical Guide to 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine: A Privileged Scaffold in Kinase-Targeted Drug Discovery

Executive Summary

The 2-aminopyrimidine scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[1][2] This guide provides a detailed technical overview of a representative molecule, 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine . We will dissect its synthesis, structural characterization, mechanism of action as a kinase hinge-binder, and its pharmacological assessment. This document is intended for researchers, medicinal chemists, and drug development scientists, offering field-proven insights into the experimental choices and validation systems crucial for advancing such compounds from concept to preclinical candidates.

Introduction: The 2-Aminopyrimidine Core

The pyrimidine ring is a fundamental heterocycle in nature, forming the basis of nucleobases in DNA and RNA.[2] Its synthetic tractability and ability to engage in key biological interactions have made it a "privileged scaffold" in drug design. Specifically, the 2-aminopyrimidine moiety is a highly effective bioisostere for the adenine base of ATP, enabling it to function as a competitive inhibitor for a vast number of protein kinases. This is achieved through the formation of critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved structural motif that anchors the inhibitor. Molecules built around this core have led to numerous clinically approved drugs.

The subject of this guide, 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine , combines this potent kinase-binding element with a substituted pyridinyl group. This biaryl structure allows for fine-tuning of potency and selectivity through modifications on the pyridine ring, which typically projects out towards the solvent-exposed region of the binding cleft or into adjacent hydrophobic pockets.

Synthesis and Structural Elucidation

The synthesis of biaryl compounds like 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine relies on robust, well-established cross-coupling methodologies. The causality behind selecting a specific route is driven by the commercial availability of starting materials, reaction scalability, and functional group tolerance. A logical and industrially viable approach involves a Suzuki cross-coupling reaction.

Retrosynthetic Strategy

A retrosynthetic analysis logically disconnects the molecule at the C-C bond between the pyrimidine and pyridine rings. This points to two key building blocks: a pyrimidine-based nucleophile or electrophile and a corresponding pyridine-based coupling partner.

Experimental Protocol: Suzuki Cross-Coupling

This protocol outlines a standard, self-validating workflow for the synthesis and purification of the target compound.

Objective: To synthesize 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine via palladium-catalyzed Suzuki coupling.

Materials:

-

4-chloro-N-methyl-2-pyrimidinamine (Intermediate A)

-

(2-chloropyridin-3-yl)boronic acid (Intermediate B)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃ or Cs₂CO₃)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask, add (2-chloropyridin-3-yl)boronic acid (1.2 eq), 4-chloro-N-methyl-2-pyrimidinamine (1.0 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes. The exclusion of oxygen is critical to prevent the oxidative degradation of the palladium catalyst and ensure reproducible catalytic turnover.

-

Solvent and Catalyst Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v). Follow this with the addition of the palladium catalyst, Pd(dppf)Cl₂ (0.05 eq). The catalyst is added last to minimize its exposure to air.

-

Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the desired product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the pure target compound.

Structural Characterization Workflow

Confirmation of the final product's identity and purity is non-negotiable and requires a multi-pronged analytical approach.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A standard method would utilize a C18 column with a gradient of water and acetonitrile.[3] Purity is determined by integrating the peak area of the product relative to all other peaks.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the precise atomic connectivity and structural integrity of the molecule.

Mechanism of Action: Targeting the Kinase Hinge

The therapeutic efficacy of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine is predicated on its ability to inhibit protein kinases, enzymes that play a central role in cellular signaling. Aberrant kinase activity is a hallmark of many cancers.

The Kinase ATP-Binding Site

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. The 2-aminopyrimidine scaffold of our compound competes with endogenous ATP for binding within a highly conserved pocket. The key interaction involves the formation of one or two hydrogen bonds between the exocyclic amine and the pyrimidine ring nitrogens with the backbone amide and carbonyl groups of the kinase "hinge" region.

Target Selectivity and Pathway Modulation

While the hinge-binding motif is common, selectivity for specific kinases is achieved by the substituents on the core scaffold. The 2-chloro-3-pyridinyl group will occupy adjacent regions of the ATP pocket that vary between kinases, thus conferring a unique selectivity profile. Related aminopyrimidine compounds have shown potent activity against various kinases involved in oncogenic signaling, such as AKT2, PLK4, and EGFR.[1][5][6]

Inhibition of a key kinase, such as AKT, can have profound downstream effects on cell survival and proliferation. The diagram below illustrates the central role of AKT in the PI3K signaling pathway, a frequently dysregulated pathway in cancer.

Pharmacological and Preclinical Assessment

Advancing a compound requires rigorous testing of its biological activity and drug-like properties.

In Vitro Potency and Efficacy

The first step is to determine the compound's potency against its intended kinase target and its effect on cancer cells.

| Assay Type | Parameter | Example Data (from related compounds) | Reference |

| Biochemical Assay | IC₅₀ (vs. purified kinase) | AKT2: 12 µM | [5] |

| PLK4: 0.0067 µM | [1] | ||

| Cell-Based Assay | EC₅₀ (vs. cancer cell line) | GL261 (Glioma): 20 µM | [5] |

| HCT116 (Colon): 89.24 µM | [7] |

Experimental Protocol: Cell Viability (EC₅₀) Assay

-

Cell Plating: Seed cancer cells (e.g., HCT116) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 72 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Plot the percentage of viable cells against the log of the compound concentration and fit the data to a dose-response curve to calculate the EC₅₀ value.

Pharmacokinetic (ADME) Profiling

A potent molecule is only useful if it can reach its target in the body. Early-stage ADME (Absorption, Distribution, Metabolism, Excretion) studies are critical.

| Parameter | Description | Example Data (from related compounds) | Reference |

| Plasma Stability | Stability in blood plasma over time. | t₁/₂ > 289.1 min | [1] |

| Microsomal Stability | Stability in the presence of liver enzymes. | t₁/₂ > 145 min | [1] |

These assays predict the metabolic fate and half-life of a drug. High stability is generally desirable for maintaining therapeutic concentrations in vivo.

Conclusion and Future Outlook

4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine exemplifies a highly promising chemical scaffold for the development of targeted cancer therapies. Its straightforward synthesis and potent, well-understood mechanism of action make it an attractive starting point for drug discovery programs.

Future lead optimization efforts would focus on:

-

Improving Potency and Selectivity: Synthesizing analogs with diverse substitutions on the pyridinyl ring to explore interactions with different sub-pockets of the target kinase(s).

-

Enhancing Drug-like Properties: Modifying the structure to optimize solubility, metabolic stability, and oral bioavailability.

-

Elucidating Off-Target Effects: Comprehensive kinome scanning and safety profiling to identify and mitigate potential toxicities.

The systematic application of the principles and protocols outlined in this guide will enable the rational design and development of next-generation kinase inhibitors based on this valuable 2-aminopyrimidine core, with the ultimate goal of delivering more effective and safer medicines for patients.

References

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGvL02-zgj0iUTIEazEl1D4pSty0Ob_5a18Moq0NZnSf1Udd6WQYteW5KoqgHik_gLbgtbLWemQ9CeHYBV3N5RQWl_SwjN6LbP3oZ_mdX3jEMnu7AITv4nFdNG5Da0NHvUnH4XrVoeOPDvvQQ==]

- Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. [https://vertexaisearch.cloud.google.

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE32cnDimGiok9KxkbVvMDR9mqOogLl9X42PIGEk4t4OOMWsxBQaysjT1TNr7xecn3TDcka4P604dsFY1jIODxzFiYrMby7re4QcIaIJpMAe1PPwLiY6F4pXtwNYc5FQ5Dwu5M=]

- HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. (n.d.). SIELC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu9QskFjrWEPCOPgjBdodhgWhoP0ObCvImklxPnIymOGBrOYj5ooo5-_Y1JVsGDJ9xAuvUoBwWB42HSEWGtWFeCmbEB9CXwXW99qvqoW_jWT7RUlNTWQdhmu8R2FrqzCS4qcmMd3oK7w9mf4abA_7LsnZYXoFZBYvBDgchQylnq0I=]

- Process for making 3-amino-2-chloro-4-methylpyridine. (n.d.). Google Patents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzR_N1wTkPcRcdjHIBtnKBuY5JxnZPhurmQFaMoSfj0SUXwYMI5bIZ9nrlbgnIsV6TI_PfAlzrM3TRdVPxcAV-sRWCmDNccSDq-Q3vFSmKzwvr910fizLwuEx2b9K2G3AA5gpjyHGFGw2w]

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhCY_oP_MyInECYfxtUpBBwQyPsuPFSxRa6nF2aH6vSYwhAdOR-LuKFjmXwyFPgXKUUXXkCYo-Fnz2CWYDCruxs20Wwr0OhFZBe3I6CVmS31WXvZLY-IHoFZjE-IOG8q86K8VjtQDJhTKHpw==]

- A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. (n.d.). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPmbf13kHh6WWrWsMeTrBu_b_XEhse3UKyAzwnA-T97b9ZvSMGvrCab_Psk981tpBhWpZnBDBt75H_Ua-OyzyEEksN5BQBhL9TEX_y9fgvWTetFmqmopLKmza0IlVWQDaJrBsQMcLamVuI0j0rNTe10ZhOUA474Q9q7tWTFA74E-ezJgfN4-lEZFJnGALlW59ONK8UBaFXZI7b7HFZMKv4Au81eovclcReBTr63gZAtVl5U_gF1BQx6X_HwV-zsQjy3d9HanDGox3yU39ayJY=]

- 4-Amino-2-chloropyridine: Application, Synthesis. (2019). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqKOD7X5U-Nak8aJWIhzbRKv5q7irZx7o0bjSRGVvNCeuERfWNuoAvPnjhMqcnT9hFipMjP8q2pilNt2v9d3zEE_fnDob-hotzcKuSU5noz5H21cm0bp7WypgKDS-1FaiITfPOl-cJO9CNjce7hPELx_x2qTi5yVwFUGlQMyQhs4FukoQP3AeuFCkW1i1pFHF2nqjB4p2iAw==]

- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHtUH65DzSf04DePlZotCGKuEuwHwOLVbSwIPNN3DR554hN-biT7-bci6D1ZRsWOjJxswyR64HgkQaYgiRiYZPlq_eSqf3hMoQOYHcZb6BA-5EjeswSccWJwalJs3PihSjoJQHT7QkoGpWqGA=]

- 4-(2-Chloro-pyridin-3-yl)-pyrimidin-2-ylamine. (n.d.). Vibrant Pharma Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE3oGPzfTZGHn3ofkF9vU8_x8KEZ0nBET3pusj8oe8YrjkdhGdP8PStzLS59XatfBvLaJB7oNcVPUm2Y5DG1oos8p24EA0c7xv7XQn7ek-LVt0cWyqhJdGhJSacKYYXzxQUxm7fufEAPRS8fMKHXpF_nFbqe0Q5WaMJvYvuLrwP-VUTYfiTrLku5ank5CETVEP-vvnctleHQA1JCYZW5B07m2n8lchY5LxYWgah1O0=]

- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0bBaxlS-JM01FnTcTueokDFb3ZT1KwxT7dvQ9GUYecObs3PmsT7YGGohrOcQsNcfyxNhGXHnc1j00l5gIDO1DpwqqPWlSXSdXAshMw1JS2SoEIL7U19D68GKzk15EZ0o8WHIUIW7hUuhXJ2M=]

- Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. (2017). Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTbC5eUQ-KKIaxswLBkrruiDwb1Z5T07L4EPaZ-PIPJR5nVzFbbqEB5fzfVVgGGNQteSS3d_998PS6GAJRuh4ib0dE9xRdhTBX9hjt6MFOLkJw-7G1a-fIgD3vfjLjicfIYDg=]

Sources

- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: In Vitro Characterization of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine

Abstract: This document provides a comprehensive guide for the in vitro pharmacological characterization of the novel compound, 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine. Based on its structural similarity to known neonicotinoids and other pyridinyl compounds, the primary hypothesized targets are nicotinic acetylcholine receptors (nAChRs).[1] nAChRs are ligand-gated ion channels crucial for synaptic transmission in the nervous system and are significant targets for drug discovery.[2][3] This guide outlines a tiered approach, from initial binding assessment to detailed functional and electrophysiological characterization, to elucidate the compound's potency, selectivity, and mechanism of action at various nAChR subtypes.

Introduction: Rationale and Scientific Background

The chemical structure of 4-(2-chloro-3-pyridinyl)-N-methyl-2-pyrimidinamine features a chloropyridinyl moiety, a well-established pharmacophore in compounds that interact with nicotinic acetylcholine receptors (nAChRs). These receptors are pentameric ion channels that mediate fast excitatory neurotransmission and are implicated in a wide range of physiological processes and pathological conditions, including cognitive function, nicotine addiction, and neurodegenerative diseases.[2][3][4]

Therefore, a robust in vitro evaluation is essential to determine if this compound acts as an agonist, antagonist, or allosteric modulator at various nAChR subtypes. The following protocols are designed as a self-validating cascade to provide a comprehensive pharmacological profile. The workflow begins with high-throughput screening-compatible assays to establish binding and functional activity, followed by a lower-throughput, high-information content assay for detailed mechanistic studies.

Hypothesized Signaling Pathway

nAChRs are ion channels that, upon binding of an agonist like acetylcholine, undergo a conformational change, opening a central pore permeable to cations (primarily Na⁺ and Ca²⁺). This ion influx leads to depolarization of the cell membrane and initiation of downstream cellular signaling.

Caption: Hypothesized agonist-induced nAChR signaling cascade.

Tier 1: Radioligand Binding Assays for Target Affinity

Objective: To determine the binding affinity (Kᵢ) of the test compound for specific nAChR subtypes. This is a foundational assay to confirm direct interaction with the receptor.[5] Competitive binding assays are robust and considered a gold standard for quantifying affinity.[5]

Principle: This assay measures the ability of the unlabeled test compound to compete with a known high-affinity radioligand for binding to the receptor. The concentration of test compound that displaces 50% of the radioligand (IC₅₀) is determined, from which the inhibitory constant (Kᵢ) is calculated.

Experimental Protocol: Competitive Binding Assay

-

Receptor Preparation:

-

Use membrane preparations from cell lines stably expressing the human nAChR subtype of interest (e.g., α4β2 or α7).[1][6] Commonly used cell lines include HEK293 or SH-EP1.[7][8]

-

On the day of the assay, thaw the membrane preparation and resuspend the pellet in ice-cold Assay Binding Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).[9]

-

Determine protein concentration using a standard method like the Pierce® BCA assay.[9]

-

-

Assay Setup (96-well format):

-

To each well, add the following in sequence:

-

150 µL of membrane preparation (optimized protein concentration, typically 50-120 µg protein for tissue or 3-20 µg for cells).[9]

-

50 µL of the test compound at various concentrations (typically a 10-point, 5-log unit range) or buffer for total binding controls.[5]

-

50 µL of a specific radioligand at a fixed concentration (near its K𝘥).[5]

-

-

To determine non-specific binding, add a saturating concentration of a known non-radioactive ligand (e.g., 10 µM nicotine) in separate wells.

-

-

Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration onto glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI), using a 96-well cell harvester.[9] This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]

-

Data Analysis and Presentation

-

Calculate the specific binding by subtracting non-specific counts from total counts.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥) , where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.

| Parameter | Description | Typical Value |

| IC₅₀ | Concentration for 50% inhibition | Compound-dependent (nM to µM) |

| Kᵢ | Inhibitory constant (binding affinity) | Compound-dependent (nM to µM) |

| Hill Slope | Steepness of the curve | ~1.0 for competitive binding |

| Bmax | Maximum number of binding sites | Receptor-dependent (fmol/mg protein) |

| K𝘥 | Radioligand dissociation constant | Radioligand-dependent (nM) |

Tier 2: Functional Characterization via Calcium Flux Assay

Objective: To determine the functional activity of the compound (agonist, antagonist, or positive/negative allosteric modulator) by measuring changes in intracellular calcium. This assay is well-suited for high-throughput screening (HTS).[10][11]